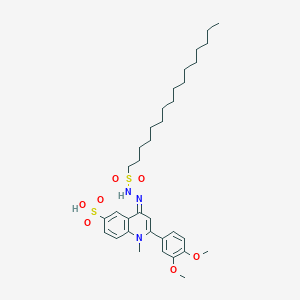
2-(3,4-Dimethoxyphenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and is further functionalized with sulfonic acid, hydrazono, and dimethoxyphenyl groups, enhancing its chemical reactivity and potential utility.
Preparation Methods
The synthesis of 2-(3,4-Dimethoxyphenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the dimethoxyphenyl group: This step involves electrophilic aromatic substitution reactions.
Attachment of the hexadecylsulfonyl hydrazono group: This is usually done through a hydrazone formation reaction, where a hydrazine derivative reacts with a ketone or aldehyde.
Sulfonation: The final step involves sulfonation of the quinoline ring, typically using sulfur trioxide or chlorosulfonic acid.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
2-(3,4-Dimethoxyphenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, forming sulfonate esters or amides.
Hydrolysis: The hydrazono group can be hydrolyzed under acidic or basic conditions to yield the corresponding ketone or aldehyde.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The quinoline core is known for its biological activity, making this compound a candidate for drug development.
Medicine: Its potential biological activity could lead to the development of new pharmaceuticals.
Industry: The compound’s unique functional groups make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-(3,4-Dimethoxyphenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid exerts its effects is likely related to its ability to interact with biological molecules. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfonic acid group can enhance solubility and facilitate interactions with proteins, while the hydrazono group can form covalent bonds with nucleophiles in biological systems.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug.
Quinoline-8-sulfonic acid: Known for its use in chemical synthesis.
2-Methylquinoline: A simpler quinoline derivative with various applications.
What sets 2-(3,4-Dimethoxyphenyl)-4-(2-(hexadecylsulfonyl)hydrazono)-1-methyl-1,4-dihydroquinoline-6-sulfonic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
155637-08-4 |
|---|---|
Molecular Formula |
C34H51N3O7S2 |
Molecular Weight |
677.9 g/mol |
IUPAC Name |
(4Z)-2-(3,4-dimethoxyphenyl)-4-(hexadecylsulfonylhydrazinylidene)-1-methylquinoline-6-sulfonic acid |
InChI |
InChI=1S/C34H51N3O7S2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-45(38,39)36-35-30-26-32(27-19-22-33(43-3)34(24-27)44-4)37(2)31-21-20-28(25-29(30)31)46(40,41)42/h19-22,24-26,36H,5-18,23H2,1-4H3,(H,40,41,42)/b35-30- |
InChI Key |
OJRFYUBLTOGNAI-GXVXDJONSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)N/N=C\1/C=C(N(C2=C1C=C(C=C2)S(=O)(=O)O)C)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NN=C1C=C(N(C2=C1C=C(C=C2)S(=O)(=O)O)C)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871793.png)
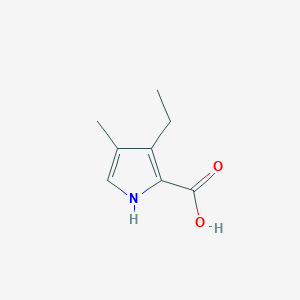

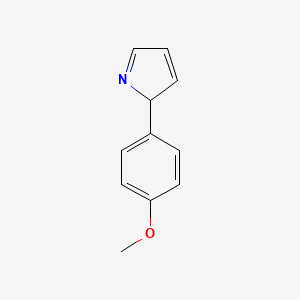

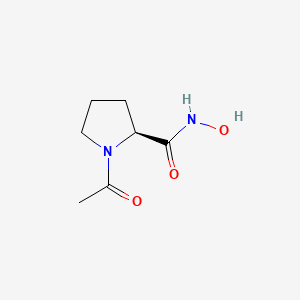
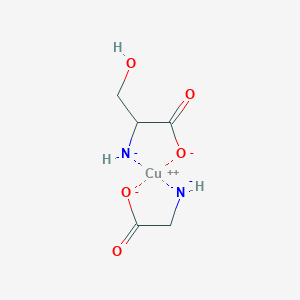
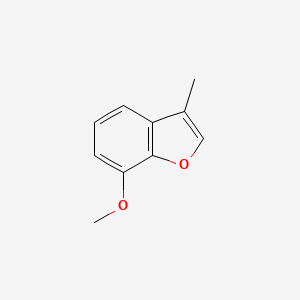
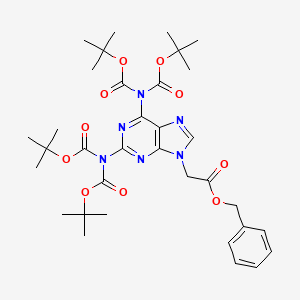


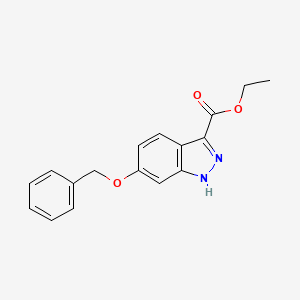
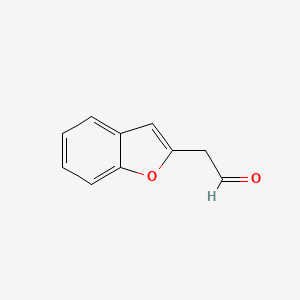
![2,14-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12871871.png)
